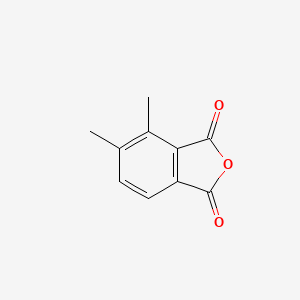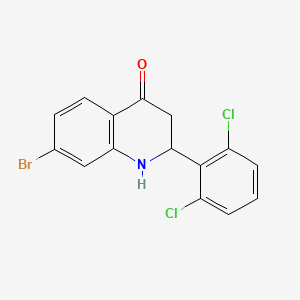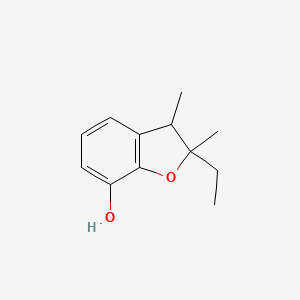
4,5-Dimethyl-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethylisobenzofuran-1,3-dione is an organic compound with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol It belongs to the class of aromatic heterocycles and is characterized by a fused ring system containing a furan ring and a diketone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,5-Dimethylisobenzofuran-1,3-dione can be synthesized through the oxidation of indane derivatives. One common method involves the use of molecular oxygen and hydrogen peroxide in subcritical water conditions . The reaction proceeds without the need for a catalyst, making it an environmentally friendly and cost-effective approach. The reaction mechanism involves the formation of a hydroperoxide intermediate, which decomposes to form the diketone structure via the Kornblum–DeLaMare reaction and the Baeyer–Villiger oxidation .
Industrial Production Methods
While specific industrial production methods for 4,5-dimethylisobenzofuran-1,3-dione are not extensively documented, the principles of green chemistry and sustainable practices are likely to be employed. The use of subcritical water and molecular oxygen as oxidants aligns with the goals of reducing hazardous waste and minimizing energy consumption in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethylisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the diketone moiety to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as Friedel-Crafts acylation or alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while reduction can yield alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethylisobenzofuran-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism by which 4,5-dimethylisobenzofuran-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. The compound’s diketone moiety can participate in various chemical reactions, influencing its reactivity and interactions with biological molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dimethylisobenzofuran-1,3-dione: Another isomer with similar structural features but different substitution patterns.
Isobenzofuran-1,3-dione: The parent compound without methyl substitutions, offering a simpler structure for comparison.
Uniqueness
4,5-Dimethylisobenzofuran-1,3-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of methyl groups at positions 4 and 5 can affect the compound’s electronic properties and steric interactions, making it distinct from other isomers and analogs.
Eigenschaften
CAS-Nummer |
83536-59-8 |
|---|---|
Molekularformel |
C10H8O3 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
4,5-dimethyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H8O3/c1-5-3-4-7-8(6(5)2)10(12)13-9(7)11/h3-4H,1-2H3 |
InChI-Schlüssel |
JFHFMHPKOSJJTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)OC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)


![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)

![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)


